molecular formula C10H10N2O2 B8523405 1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

1-Methyl-5-acetyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No. B8523405
M. Wt: 190.20 g/mol
InChI Key: SQSVCKKCAGWRAX-UHFFFAOYSA-N
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Patent
US05618819

Procedure details

By proceeding in the same manner as for the synthesis of the compound of Example 12, but replacing the 1,3-dihydro-1,3,3-trimethyl-5-bromo-2H-pyrrolo[2,3-b]pyridin-2-one with 1,3-dihydro-1-methyl-5-bromo-2H-pyrrolo[2,3-b]pyridin-2-one, the title compound is obtained in a yield of 84%. ##STR60##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
84%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=[C:5]2[C:4](C)(C)[C:3]1=[O:16].CN1C2=NC=C(Br)C=C2CC1=O>>[CH3:1][N:2]1[C:6]2=[N:7][CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=[C:5]2[CH2:4][C:3]1=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(C(C=2C1=NC=C(C2)C(C)=O)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1C(CC=2C1=NC=C(C2)Br)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(CC=2C1=NC=C(C2)C(C)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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